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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine is a nitrosamine impurity of Paroxetine, a widely prescribed selective
serotonin reuptake inhibitor (SSRI).[1] The presence of nitrosamine impurities in
pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2]
This technical guide provides a comprehensive overview of the toxicological profile of N-
Nitroso Paroxetine, summarizing key experimental findings on its genotoxicity and
mutagenicity. The document details the methodologies of pivotal in vitro studies, outlines its
metabolic activation pathways, and discusses the regulatory landscape, including acceptable
intake limits established by health authorities. This guide is intended to serve as a critical
resource for researchers, scientists, and drug development professionals involved in the safety
assessment and risk management of pharmaceutical impurities.

Chemical and Physical Properties
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Property Value

(3S,4R)-3-((benzo[d][3][4]dioxol-5-
Chemical Name yloxy)methyl)-4-(4-fluorophenyl)-1-

nitrosopiperidine

CAS Number 2361294-43-9[5][6]
Molecular Formula C19H10FN204[5][6]
Molecular Weight 358.37 g/mol [5]
Appearance Data not available

- Poor solubility has been noted as a limiting
Solubility . S
factor in some in vitro assays.[3]

Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of N-Nitroso Paroxetine has been evaluated in a
battery of in vitro assays. The findings from these studies are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

N-Nitroso Paroxetine was found to be non-mutagenic in a bacterial reverse mutation assay
conducted in compliance with OECD Guideline 471.[4][7] This assay was performed with and
without a metabolic activation system (S9 mix) and even under enhanced experimental

conditions designed to support the oxidative metabolism by cytochrome P450 enzymes.[4][7]

In Vitro Micronucleus Assay in Human Cells

In contrast to the Ames test results, studies using human lymphoblastoid TK6 cells have shown
evidence of genotoxicity. In a micronucleus assay, N-Nitroso Paroxetine induced a weak but
concentration-dependent increase in the percentage of micronucleated cells.[3] However, the
maximum fold-change in micronuclei over the solvent control was less than 2.0, leading to an
overall negative result in that specific study.[3] It is important to note that this assay was
conducted in the presence of hamster liver S9 for metabolic activation.[3]
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Another study investigating a panel of 15 nitrosamine drug substance-related impurities
(NDSRIs) found that the eight EAT-negative NDSRIs, which included N-Nitroso Paroxetine,
were negative in the micronucleus assay and for mutation induction in the presence of hamster
liver S9.[3][8]

Genotoxicity in HepaRG Cells

To further investigate the genotoxic potential in a metabolically competent human cell line, N-
Nitroso Paroxetine was tested in both 2D and 3D cultures of HepaRG cells. In these assays, it
did not show any DNA damage or micronucleus formation.[9][10][11] These findings were
consistent with its negative results in the Enhanced Ames Test (EAT).[9]

Summary of Quantitative Genotoxicity Data
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Metabolic Activation and Mechanism of Toxicity

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive

electrophilic species that can form DNA adducts.[12] This activation is primarily mediated by
cytochrome P450 (CYP) enzymes.[12]
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Role of Cytochrome P450 Enzymes

While Paroxetine is primarily metabolized by CYP2D6, N-Nitroso Paroxetine is metabolized
by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[4][7] The major
biotransformation pathway of N-Nitroso Paroxetine is similar to that of the parent drug,
involving the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes to form an
unstable catechol intermediate.[4][7] This intermediate then undergoes Phase Il conjugation.[4]

[7]

Crucially, the piperidine ring of N-Nitroso Paroxetine appears to be resistant to the a-carbon
oxidation that is typically required for the formation of a DNA-reactive electrophilic species from
nitrosamines.[4][7] This resistance to a-hydroxylation may explain the negative results
observed in the Ames test and the weak or negative responses in mammalian cell assays.

Proposed Metabolic Pathway of N-Nitroso Paroxetine
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Proposed metabolic pathway of N-Nitroso Paroxetine.

Regulatory Framework and Acceptable Intake Limits
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Due to the carcinogenic potential of nitrosamines, regulatory agencies such as the U.S. Food
and Drug Administration (FDA) and the European Medicines Agency (EMA) have established
strict control measures and acceptable intake (Al) limits for these impurities in pharmaceutical
products.

Carcinogenic Potency Categorization Approach (CPCA)

For nitrosamines lacking sufficient carcinogenicity data, a Carcinogenic Potency Categorization
Approach (CPCA) is used to assign them to a potency category based on their chemical
structure.[3][4][5][7]1[9] This approach considers activating and deactivating structural features
that influence the likelihood of metabolic activation to a carcinogen.[3][7] The potency category
then determines the corresponding Al limit.

Acceptable Intake (Al) Limits for N-Nitroso Paroxetine

Based on a read-across approach using the TD50 of N-nitrosopiperidine as a point of
departure, the European Medicines Agency (EMA) has established an Acceptable Intake (Al)
limit of 1300 ng/day for N-Nitroso Paroxetine.[13] The Health Sciences Authority (HSA) of
Singapore has also recommended an Al of 1300 ng/day.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological
studies. The following sections provide an overview of the methodologies for the key assays
used to evaluate N-Nitroso Paroxetine.

Enhanced Bacterial Reverse Mutation Assay (Ames
Test) - Based on OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
For nitrosamines, an "enhanced" protocol is often recommended to improve sensitivity.
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Enhanced Ames Test Workflow

Bacterial Strains Test Substance Metabolic Activation
(e.g., S. typhimurium TA98, TA100, TA1535, TA1537 (N-Nitroso Paroxetine) / ¥ p % v/
e e + Solvent Control (+/- Hamster/Rat Liver S9, e.g., 30% v/v)
\/ \/ \/

Pre-incubation
(e.g., 30 minutes at 37°C)

A

Plating on Minimal Glucose Agar

A

Incubation
(48-72 hours at 37°C)

\

Count Revertant Colonies

A

Data Analysis
(Compare to solvent control,
assess dose-response)

Click to download full resolution via product page
Workflow for the Enhanced Ames Test.

Key Methodological Aspects:

o Tester Strains: A panel of at least five strains of Salmonella typhimurium and Escherichia coli
are used to detect different types of point mutations.[15][16]
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» Metabolic Activation: The assay is performed with and without an exogenous metabolic
activation system, typically a liver post-mitochondrial fraction (S9) from induced rodents
(e.g., hamster or rat). For nitrosamines, a higher S9 concentration (e.g., 30%) is often
recommended.[15]

e Assay Procedure: The pre-incubation method is generally preferred for nitrosamines. This
involves incubating the test substance, bacterial strain, and S9 mix together before plating
on minimal agar.[15]

« Endpoint: A substance is considered mutagenic if it causes a concentration-related increase
in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on
OECD 487

This assay detects chromosomal damage by measuring the formation of micronuclei in the
cytoplasm of interphase cells.
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In Vitro Micronucleus Assay Workflow
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Workflow for the In Vitro Micronucleus Assay.

Key Methodological Aspects:
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e Cell Lines: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[17]
[18]

» Treatment: Cells are treated with the test substance for a short duration (e.g., 3-6 hours) in
the presence of S9, or for a longer duration (e.g., 24 hours) without S9.[17]

o Cytotoxicity: A concurrent measure of cytotoxicity is performed to ensure that the observed
genotoxicity is not a secondary effect of high toxicity.

e Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained,
and scored for the presence of micronuclei.

o Endpoint: A significant, dose-dependent increase in the percentage of cells containing
micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human liver cell line that maintains many of the metabolic functions of
primary hepatocytes, making them a relevant in vitro model for assessing the genotoxicity of
compounds that require metabolic activation.
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HepaRG Genotoxicity Assay Workflow
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Workflow for Genotoxicity Assays in HepaRG Cells.

Key Methodological Aspects:

¢ Cell Culture: HepaRG cells can be cultured as 2D monolayers or as 3D spheroids, with the
latter often exhibiting enhanced metabolic activity.[19]

e Metabolic Activation: These cells have endogenous metabolic capabilities, so an external S9
mix is not required.[19]

o Endpoints: Multiple endpoints can be assessed, including DNA strand breaks (Comet assay),
micronucleus formation, and the induction of DNA double-strand breaks (e.g., by measuring
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yH2A.X foci).[19]

Conclusion

The toxicological profile of N-Nitroso Paroxetine indicates that it is a non-mutagenic
compound in the bacterial reverse mutation assay. While some evidence of weak genotoxicity
has been observed in human TKG6 cells, studies in the metabolically competent HepaRG cell
line did not show any DNA damage or micronucleus formation. The resistance of the piperidine
ring to a-carbon oxidation likely contributes to its low genotoxic potential. Based on a read-
across analysis, regulatory agencies have established an acceptable intake limit of 1300
ng/day. This comprehensive profile, including detailed experimental approaches and regulatory
context, provides a valuable resource for the ongoing safety assessment and risk management
of N-Nitroso Paroxetine in pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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